An In-depth Technical Guide to 3-(Cyclohexylmethyl)pyrrolidine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 3-(Cyclohexylmethyl)pyrrolidine: Structure, Properties, and Synthetic Insights
Foreword: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics and natural products.[1][2] Its non-planar, saturated, and three-dimensional structure allows for a nuanced exploration of chemical space that is often inaccessible to flat, aromatic systems.[1][3] This guide delves into the chemical landscape of a specific derivative, 3-(Cyclohexylmethyl)pyrrolidine. While specific experimental data for this exact isomer is sparse in publicly available literature, this document will synthesize a comprehensive technical profile by examining its core components—the pyrrolidine scaffold and the cyclohexyl moiety—and by drawing authoritative parallels from closely related analogues. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and potentially exploiting this class of molecules.
Part 1: Core Molecular Structure and Physicochemical Properties
The defining characteristics of 3-(Cyclohexylmethyl)pyrrolidine are derived from the interplay between its saturated heterocyclic core and its non-polar cycloalkane substituent.
The Pyrrolidine Scaffold: A Privileged Heterocycle
Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, is a foundational building block in organic synthesis and drug discovery.[4] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered conformation. This structure is not static but undergoes a low-energy process of conformational interconversion known as "pseudorotation," which allows it to present its substituents in a variety of spatial vectors.[1][3] This three-dimensional character is critical for establishing precise stereochemical interactions with biological targets like enzymes and receptors.[1]
The Cyclohexylmethyl Group: A Modulator of Lipophilicity and Conformation
The attachment of a cyclohexylmethyl group at the C-3 position introduces several key modifications to the parent scaffold:
-
Increased Lipophilicity: The large, non-polar cyclohexyl ring significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Steric Influence: The bulky nature of the substituent influences the conformational preference of the pyrrolidine ring and can be used to control the orientation of other functional groups.
-
Pharmacophore Extension: It serves as a non-polar, space-filling element that can occupy hydrophobic pockets within a protein's binding site.
Physicochemical Profile of 3-(Cyclohexylmethyl)pyrrolidine
While direct experimental data is limited, a reliable profile can be assembled by calculation and comparison with its well-documented isomer, N-(Cyclohexylmethyl)pyrrolidine.[5]
| Property | Value | Source / Method |
| IUPAC Name | 3-(Cyclohexylmethyl)pyrrolidine | - |
| Molecular Formula | C₁₁H₂₁N | Calculated |
| Molecular Weight | 167.29 g/mol | Calculated[5] |
| CAS Number | Not assigned | - |
| Monoisotopic Mass | 167.1674 Da | Predicted[6] |
| Predicted XlogP | 3.1 | Predicted for isomer[6] |
| Predicted Boiling Point | ~200-220 °C | Inferred from related structures |
| Predicted pKa (Conjugate Acid) | ~10.5 - 11.3 | Inferred from pyrrolidine (11.27)[4] |
Part 2: Synthesis Strategies for Substituted Pyrrolidines
The synthesis of substituted pyrrolidines is a well-explored field, with several robust methodologies available. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
Established Synthetic Methodologies
Several powerful reactions are commonly employed to construct the pyrrolidine ring or functionalize it.
-
1,3-Dipolar Cycloaddition: This is a classic and highly effective method for creating substituted pyrrolidines. It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[1][2] The stereochemistry of the final product can be controlled by the geometry of the reactants.
-
Reductive Amination: This strategy can be used to form the N-C bond. For instance, reductive amination between a ketone and an amine is a common approach for N-substituted pyrrolidines.[7]
-
Intramolecular Cyclization: Methods such as the cyclization of haloamines or the N-heterocyclization of primary amines with diols provide direct access to the pyrrolidine core.[8]
-
Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the hydroarylation of pyrrolines, have emerged as powerful tools for introducing substituents at the C-3 position.[9]
Proposed Synthesis of 3-(Cyclohexylmethyl)pyrrolidine
A logical and feasible synthetic route to the target molecule could involve a Wittig reaction or a Grignard addition to a suitable pyrrolidone precursor, followed by reduction.
Experimental Protocol: A Hypothetical Step-by-Step Synthesis
-
Step 1: Synthesis of N-Boc-3-pyrrolidinone. Commercially available 3-pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine.
-
Step 2: Wittig Reaction. The protected ketone is reacted with (cyclohexylmethyl)triphenylphosphonium bromide, a Wittig reagent. The reagent is prepared from (bromomethyl)cyclohexane and triphenylphosphine. Deprotonation with a strong base like n-butyllithium generates the ylide, which then reacts with N-Boc-3-pyrrolidinone to form the exocyclic alkene, N-Boc-3-(cyclohexylidenemethyl)pyrrolidine.
-
Step 3: Reduction of the Double Bond. The alkene is reduced to the corresponding alkane. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields N-Boc-3-(cyclohexylmethyl)pyrrolidine.
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final product, 3-(Cyclohexylmethyl)pyrrolidine.
Caption: Hypothetical synthetic workflow for 3-(Cyclohexylmethyl)pyrrolidine.
Part 3: Spectroscopic and Analytical Characterization
The structural elucidation of 3-(Cyclohexylmethyl)pyrrolidine would rely on a combination of standard spectroscopic techniques.[10] The following are expected spectral characteristics based on its structure.
-
¹H NMR: The spectrum would be complex due to overlapping signals. Key features would include broad multiplets in the 1.0-2.0 ppm range corresponding to the cyclohexyl and pyrrolidine ring protons, and a characteristic signal for the N-H proton (typically a broad singlet) which may be solvent dependent.
-
¹³C NMR: The spectrum would show 11 distinct signals (assuming no coincidental overlap). The carbons of the cyclohexyl ring would appear in the upfield region (approx. 25-45 ppm), while the pyrrolidine ring carbons would be slightly more downfield.
-
Mass Spectrometry (MS): Electron impact (EI) ionization would be expected to show a molecular ion (M⁺) peak at m/z = 167. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkane groups (~2850-2950 cm⁻¹) and a secondary amine N-H stretch (~3300-3500 cm⁻¹).
Part 4: Potential Applications in Medicinal Chemistry
The pyrrolidine scaffold is a validated pharmacophore present in drugs targeting a wide array of diseases.[11] The incorporation of a cyclohexylmethyl group at the 3-position could position this molecule as a valuable intermediate or a candidate for several therapeutic areas.
| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |
| Procyclidine | Anticholinergic Agent | Core scaffold for binding to muscarinic receptors[2] |
| Mitiglinide | Antidiabetic Drug | Structural component for interacting with the ATP-sensitive potassium channel[2] |
| Asimadoline | κ-Opioid Agonist | Key element of the pharmacophore for receptor binding[2] |
| Piracetam | Nootropic (Racetam) | The pyrrolidinone core is characteristic of the racetam class |
| Telaprevir | Antiviral (HCV) | Contains a proline (pyrrolidine-2-carboxylic acid) derivative essential for protease inhibition[11] |
Potential Therapeutic Relevance:
-
CNS Agents: The lipophilicity imparted by the cyclohexyl group makes derivatives of this type promising candidates for central nervous system targets, where blood-brain barrier penetration is essential.
-
Anticancer Agents: Many pyrrolidine-containing compounds have shown anticancer activity through various mechanisms, including enzyme inhibition.[3][12]
-
Anti-inflammatory and Antiviral Agents: The scaffold is found in numerous anti-inflammatory and antiviral drugs, acting as a rigid framework to position key interacting groups.[11]
Caption: Relationship between molecular structure and potential application.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Cyclohexylmethyl)pyrrolidine is not available, general precautions for handling substituted, basic pyrrolidines should be strictly followed.[13]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area or under a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Health Hazards: Amines of this class may cause skin and eye irritation or burns upon direct contact.[13] Inhalation of vapors may cause respiratory tract irritation.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-(Cyclohexylmethyl)pyrrolidine represents an intriguing yet underexplored molecule at the intersection of two structurally significant chemical motifs. The combination of the privileged pyrrolidine scaffold with the lipophilic cyclohexylmethyl group provides a foundation for developing novel chemical entities with potential applications across multiple therapeutic areas, particularly those targeting the central nervous system. While this guide has constructed a detailed profile through inference and analysis of related structures, the definitive characterization and exploration of this compound's biological activity await dedicated synthetic and experimental investigation. The synthetic pathways and analytical expectations outlined herein provide a clear roadmap for researchers poised to undertake such an endeavor.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- LGC Standards. (2024, May 31). SAFETY DATA SHEET.
- Smolecule. (2023, August 19). Buy [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride | 1269225-25-3.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET - 1-Cyclohexyl-2-pyrrolidone.
- PubChem. (n.d.). 3-cyclohexyl-D-alanyl-N-(3-chlorobenzyl)-L-prolinamide.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- PubChem. (n.d.). N-(Cyclohexylmethyl)Pyrrolidine.
- ChemicalBook. (2022, December 21). Pyrrolidine, 1-[1-(3-methylphenyl)cyclohexyl]-.
- ResearchGate. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Sweeney, J. B., & Doulcet, J. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
- PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-3-chloropyrrolidine.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use.
- PubChem. (n.d.). 1-[1-(3-Methoxyphenyl)cyclohexyl]pyrrolidine.
- Wikipedia. (n.d.). Pyrrolidine.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- MilliporeSigma. (n.d.). 3-pyrrolidinone AldrichCPR.
- EPA. (n.d.). 1-(5,5-Dimethyl-3-methylene-1-cyclohexen-1-yl)pyrrolidine.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- PubChemLite. (n.d.). 1-(cyclohexylmethyl)pyrrolidine hydrochloride (C11H21N).
- ChemSrc. (n.d.). 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum.
- Advanced ChemBlocks. (n.d.). Pyrrolidine - Products.
- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
- ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure.
- University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. N-(Cyclohexylmethyl)Pyrrolidine | C11H21N | CID 199798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(cyclohexylmethyl)pyrrolidine hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 7. Buy [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride | 1269225-25-3 [smolecule.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. tcichemicals.com [tcichemicals.com]
